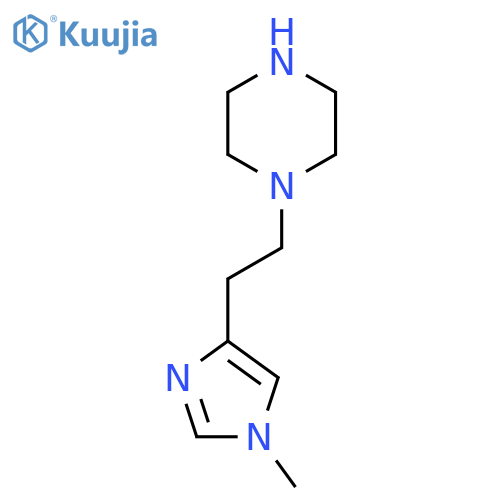Cas no 1520339-98-3 (1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine)

1520339-98-3 structure
商品名:1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine
1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine 化学的及び物理的性質
名前と識別子
-
- 1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine
- 1520339-98-3
- 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperazine
- EN300-1787156
-
- インチ: 1S/C10H18N4/c1-13-8-10(12-9-13)2-5-14-6-3-11-4-7-14/h8-9,11H,2-7H2,1H3
- InChIKey: XJIBLQNAMLHHPU-UHFFFAOYSA-N
- ほほえんだ: N1(CCC2=CN(C)C=N2)CCNCC1
計算された属性
- せいみつぶんしりょう: 194.153146591g/mol
- どういたいしつりょう: 194.153146591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1787156-5.0g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperazine |
1520339-98-3 | 5g |
$3977.0 | 2023-05-26 | ||
| Enamine | EN300-1787156-0.1g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperazine |
1520339-98-3 | 0.1g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1787156-0.5g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperazine |
1520339-98-3 | 0.5g |
$1316.0 | 2023-09-19 | ||
| Enamine | EN300-1787156-2.5g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperazine |
1520339-98-3 | 2.5g |
$2688.0 | 2023-09-19 | ||
| Enamine | EN300-1787156-0.25g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperazine |
1520339-98-3 | 0.25g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1787156-1g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperazine |
1520339-98-3 | 1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1787156-5g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperazine |
1520339-98-3 | 5g |
$3977.0 | 2023-09-19 | ||
| Enamine | EN300-1787156-1.0g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperazine |
1520339-98-3 | 1g |
$1371.0 | 2023-05-26 | ||
| Enamine | EN300-1787156-0.05g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperazine |
1520339-98-3 | 0.05g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1787156-10.0g |
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperazine |
1520339-98-3 | 10g |
$5897.0 | 2023-05-26 |
1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine 関連文献
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
1520339-98-3 (1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine) 関連製品
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 557-08-4(10-Undecenoic acid zinc salt)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
